molecular formula C12H10BrN B3181117 2'-Bromobiphenyl-2-amine CAS No. 54147-91-0

2'-Bromobiphenyl-2-amine

Cat. No. B3181117
CAS RN: 54147-91-0
M. Wt: 248.12 g/mol
InChI Key: RNHROIARQQOJTL-UHFFFAOYSA-N
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Description

2’-Bromobiphenyl-2-amine is an important intermediate in chemical synthesis . It can be used to synthesize various compounds, including 2,2’-dibromo-9,9’-spirobifluorene, 3-bromo-9-(9-phenylfluoren-9-yl)carbazole, and phenanthrene compounds .


Synthesis Analysis

The synthesis of 2’-Bromobiphenyl-2-amine involves acylation of 2’-bromobiphenyl-2-amine . The substrate 2’-bromobiphenyl-2-amine is cooled to 0 °C and then acetyl chloride is added slowly. The reaction mixture is then stirred at room temperature .


Molecular Structure Analysis

The molecular formula of 2’-Bromobiphenyl-2-amine is C12H9Br . The structure of this compound can be analyzed using various spectroanalytical data .


Chemical Reactions Analysis

Amines, such as 2’-Bromobiphenyl-2-amine, can undergo multiple nucleophilic substitution reactions . For example, they can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

2’-Bromobiphenyl-2-amine has a melting point of 1.5-2 °C, so it is a colorless liquid at room temperature . It boils at 297-298 °C . Its density at 25℃ is 1.352 g/mL . In general, 2-bromobiphenyls are stable, but they are not compatible with oxidants .

Scientific Research Applications

Synthesis of Fused Heterocycles

2’-Bromobiphenyl-2-amine is used in the synthesis of fused heterocycles via intramolecular O-/N-Arylations . This process involves the use of potassium tert-butoxide and a two-neck round-bottomed flask .

Synthesis of 2’-bromo-biphenyl-2-carbaldehydes

This compound is used in the synthesis of 2’-bromo-biphenyl-2-carbaldehydes . This process is part of a general procedure that involves several steps .

Synthesis of 6H-benzo[c]chromenes

2’-Bromobiphenyl-2-amine is also used in the synthesis of 6H-benzo[c]chromenes . This is another general procedure that involves several steps .

Synthesis of 2’-bromo-biphenyl-2-carboxylic acids

This compound is used in the synthesis of 2’-bromo-biphenyl-2-carboxylic acids . This is a part of a general procedure that involves several steps .

Synthesis of 6H-benzo[c]chromen-6-ones

2’-Bromobiphenyl-2-amine is used in the synthesis of 6H-benzo[c]chromen-6-ones . This is another general procedure that involves several steps .

Synthesis of Carbazoles

This compound is used in the synthesis of carbazoles . This is a part of a general procedure that involves several steps .

Synthesis of 2’-bromo-biphenyl-2-diacylamines

2’-Bromobiphenyl-2-amine is used in the synthesis of 2’-bromo-biphenyl-2-diacylamines . This is another general procedure that involves several steps .

Synthesis of 2-fluoro-4-bromobiphenyl

2’-Bromobiphenyl-2-amine is used in the synthesis of 2-fluoro-4-bromobiphenyl . This compound is a versatile and functional intermediate for synthesizing flurbiprofen .

Safety and Hazards

2’-Bromobiphenyl-2-amine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-(2-bromophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHROIARQQOJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromobiphenyl-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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